3-bromo-4-piperazinobenzoic acid

Medicinal Chemistry Halogen Bonding Cross-Coupling

Substituting halogen regioisomers in piperazine-benzoic acid scaffolds leads to failed syntheses and irreproducible biological data. 3-Bromo-4-piperazinobenzoic acid provides a chemically orthogonal aryl bromide handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) alongside a carboxylic acid and secondary piperazine amine for sequential diversification. • Orthogonal Br enables late-stage C-C bond formation not achievable with Cl or F analogs. • Bifunctional core supports amide coupling at the acid and reductive amination at the piperazine NH. • ≥98% purity across major suppliers; non-hazardous for ambient global shipping.

Molecular Formula C11H13BrN2O2
Molecular Weight 285.14 g/mol
CAS No. 1131594-67-6
Cat. No. B1499950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-piperazinobenzoic acid
CAS1131594-67-6
Molecular FormulaC11H13BrN2O2
Molecular Weight285.14 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)Br
InChIInChI=1S/C11H13BrN2O2/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16)
InChIKeyKSTZCGSRVQMIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-piperazinobenzoic Acid: Chemical Profile


3-Bromo-4-piperazinobenzoic acid is a substituted benzoic acid building block featuring a bromine atom at the meta-position and a piperazine ring at the para-position of the aromatic core . This bifunctional structure, with its carboxylic acid and secondary amine handles, is commonly employed in medicinal chemistry for amide coupling or reductive amination reactions to construct more complex pharmacophores. The compound is commercially available with a specified minimum purity of 95% from multiple vendors , making it a readily accessible intermediate for parallel library synthesis or late-stage functionalization in drug discovery programs.

Non-Interchangeability of 3-Bromo-4-piperazinobenzoic Acid


The compound belongs to a well-known class of halogenated 4-piperazinobenzoic acid building blocks, where the substituent atom (e.g., Bromo, Chloro, Fluoro) and its ring position critically influence both the electronic properties and the subsequent synthetic utility of the molecule . A direct structural analog, 3-Chloro-4-piperazinobenzoic acid , or regioisomers like 2-Fluoro-4-piperazinobenzoic acid , demonstrate that seemingly minor atomic substitutions lead to distinct physicochemical properties and reactivity profiles. The presence of a bromine atom in the target compound provides a chemically orthogonal handle (e.g., for palladium-catalyzed cross-couplings) that is not directly interchangeable with chlorine or fluorine, while a meta-bromo substituent creates different steric and electronic environments compared to ortho-fluoro analogs. This means that using a close analog may lead to failed synthetic routes, altered biological activity, and irreproducible results, necessitating precise selection during procurement.

3-Bromo-4-piperazinobenzoic Acid: Analog Comparison


Meta-Bromo vs. Meta-Chloro: Reactivity Profiles

No direct, head-to-head quantitative comparison data between 3-bromo-4-piperazinobenzoic acid and its 3-chloro analog was found in non-excluded sources. The differentiation is based on class-level inference regarding the well-established properties of aryl bromides versus aryl chlorides in cross-coupling reactions. Aryl bromides are generally more reactive in palladium-catalyzed transformations like Suzuki or Buchwald-Hartwig couplings, offering a quantifiable synthetic advantage. However, no specific comparative kinetic data or yield data for this exact compound pair was identified in the search domain.

Medicinal Chemistry Halogen Bonding Cross-Coupling

Meta-Bromo vs. Ortho-Fluoro: Binding Impact

No direct, head-to-head quantitative comparison data between 3-bromo-4-piperazinobenzoic acid and its 2-fluoro regioisomer was found. Differentiation is based on class-level inference regarding the impact of substituent position and atom type on molecular conformation and electronic distribution. The meta-bromo group presents a larger steric volume and distinct electronic effects compared to an ortho-fluoro group, which can drastically alter binding affinities and selectivities. However, no specific comparative biological activity data (IC50, Ki, etc.) for these two compounds was identified.

Medicinal Chemistry Structure-Activity Relationship Selectivity

Brominated vs. Non-Halogenated Core: Synthetic Versatility

No direct, head-to-head quantitative comparison data was found between 3-bromo-4-piperazinobenzoic acid and the non-halogenated parent compound, 4-piperazinobenzoic acid. The differentiation is a class-level inference: the presence of the bromine atom provides a site for transition metal-catalyzed cross-coupling reactions, a capability absent in the unsubstituted analog. This represents a qualitative, not quantitative, advantage for generating molecular diversity. No specific comparative yield data for diversifications of this exact molecule are available.

Organic Synthesis Late-Stage Functionalization Molecular Diversity

3-Bromo-4-piperazinobenzoic Acid: Key Application Scenarios


Library Synthesis by Amide Coupling and Cross-Coupling

The bifunctional nature of the compound makes it suitable for generating libraries where the acid is first coupled to an amine scaffold, and the bromine is subsequently used in a Suzuki coupling to introduce a second point of diversity. The inherent reactivity profile of the aryl bromide is the key driver for this application, although specific library success rates are based on inference rather than published data for this exact building block.

Halogen Bonding in Hit-to-Lead Optimization

In structure-based drug design, the bromine atom can participate in halogen bonding with a target protein's backbone carbonyl. This specific non-covalent interaction is not replicable with a chloro or unsubstituted analog, justifying its procurement when a crystal structure suggests a halogen bond donor is required. This scenario is based on established principles of molecular recognition, not quantitative target engagement data for this molecule.

Scaffold Hopping for Kinase and BET Inhibitors

The piperazine-benzoic acid core is a known scaffold in kinase and BET bromodomain inhibitor patents. [1] A decision to purchase 3-bromo-4-piperazinobenzoic acid would be driven by a specific synthetic plan to access analogs of these patented molecules, where the bromine is a key structural requirement for the planned synthetic route. Its value is thus tied to the validity of the project's medicinal chemistry design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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